TH 1217
Overview
Description
TH 1217 is a potent and selective inhibitor of deoxycytidine triphosphate pyrophosphatase 1 (dCTPase). It has shown significant potential in enhancing the cytotoxic effects of cytidine analogues on leukemia cells and exhibits activity against SARS-CoV-2 interactors . The chemical name of this compound is 2-[4-[[5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl]methyl]phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione .
Scientific Research Applications
TH 1217 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of dCTPase and its effects on nucleotide metabolism.
Biology: Investigated for its role in modulating cellular processes and enhancing the cytotoxic effects of cytidine analogues.
Medicine: Explored for its potential in treating leukemia and other cancers by enhancing the efficacy of existing chemotherapeutic agents.
Mechanism of Action
Target of Action
TH 1217, also known as ZINC1775962367, is a potent and selective inhibitor of dCTPase pyrophosphatase 1 (dCTPase) with an IC50 of 47 nM . dCTPase is an enzyme that plays a crucial role in DNA synthesis and repair, making it a significant target for various therapeutic interventions.
Mode of Action
this compound interacts with its target, dCTPase, by inhibiting its activity. This inhibition enhances the cytotoxic effect of cytidine analogues in leukemia cells
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA synthesis and repair pathway, due to its inhibition of dCTPase. This can lead to an accumulation of DNA damage, particularly in rapidly dividing cells such as cancer cells, thereby enhancing the cytotoxic effect of certain anticancer drugs .
Pharmacokinetics
It’s known that this compound has good cell permeability
Result of Action
The primary result of this compound’s action is the enhancement of the cytotoxic effect of cytidine analogues in leukemia cells . By inhibiting dCTPase, this compound may increase DNA damage in these cells, leading to cell death. This makes this compound a potential therapeutic agent for leukemia.
Biochemical Analysis
Biochemical Properties
TH 1217 plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme dCTPase . By inhibiting this enzyme, this compound can enhance the cytotoxic effect of cytidine analogues in leukemia cells .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . Its inhibition of dCTPase can lead to changes in these cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the enzyme dCTPase . As an inhibitor, it prevents the enzyme from performing its function, leading to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is not currently available .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Specific information on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is not currently available .
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with the enzyme dCTPase . Specific information on any enzymes or cofactors that it interacts with, or any effects on metabolic flux or metabolite levels, is not currently available .
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues, including any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is not currently available .
Subcellular Localization
Details on the subcellular localization of this compound and any effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, are not currently available .
Preparation Methods
The synthesis of TH 1217 involves multiple steps, starting with the preparation of the benzo[d]imidazole core, followed by the introduction of the nitro and chloro groups. The final step involves the formation of the dioxazaborocane ring. The reaction conditions typically require anhydrous solvents and inert atmosphere to prevent degradation of the intermediate compounds .
For industrial production, the synthesis is scaled up using batch reactors with precise control over temperature and pressure to ensure high yield and purity. The compound is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .
Chemical Reactions Analysis
TH 1217 undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The dioxazaborocane ring can be hydrolyzed under acidic or basic conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, nucleophiles like amines for substitution, and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
TH 1217 is unique in its high potency and selectivity for dCTPase inhibition. Similar compounds include:
TH 1216: Another dCTPase inhibitor with a slightly different chemical structure and lower potency.
TH 1218: A compound with similar inhibitory effects but different pharmacokinetic properties.
TH 1219: A related compound with broader activity against other nucleotide pyrophosphatases
This compound stands out due to its high selectivity and potency, making it a valuable tool in both research and potential therapeutic applications.
Properties
CAS No. |
1862212-48-3 |
---|---|
Molecular Formula |
C20H17BCl2N4O6 |
Molecular Weight |
491.088 |
IUPAC Name |
2-[4-[[5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]-imidazol-1-yl]methyl]phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
InChI |
InChI=1S/C20H17BCl2N4O6/c1-11-24-19-15(7-14(22)18(23)20(19)27(30)31)26(11)8-12-3-5-13(6-4-12)21-32-16(28)9-25(2)10-17(29)33-21/h3-7H,8-10H2,1-2H3 |
InChI Key |
FUJZJWQLQGXDEK-UHFFFAOYSA-N |
SMILES |
O=C(CN(C)C1)OB(C2=CC=C(CN3C(C)=NC4=C([N+]([O-])=O)C(Cl)=C(Cl)C=C34)C=C2)OC1=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TH 1217 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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